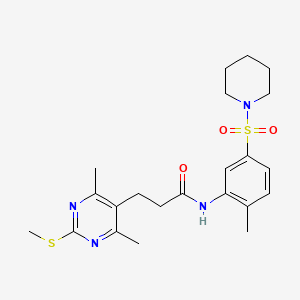

![molecular formula C16H16N2O4S B2924205 2-[2-(4-acetylphenyl)imino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetic Acid CAS No. 611192-30-4](/img/structure/B2924205.png)

2-[2-(4-acetylphenyl)imino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

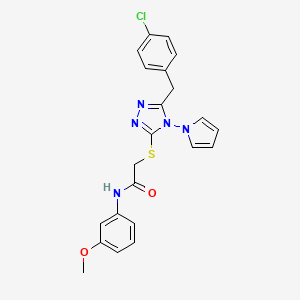

The compound “2-[2-(4-acetylphenyl)imino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetic Acid” is a derivative of thiazolidine . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, and therefore, they are used in the synthesis of valuable organic combinations .

Synthesis Analysis

Thiazolidine derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity . For instance, the reaction of thioamides and acetylene dicarboxylate in ethanol at ambient temperature gave 2-methylidene-1,3-thiazolidin-4-one derivatives .Applications De Recherche Scientifique

Synthesis and Biological Activity

Novel Synthesis of Derivatives

Research has shown that derivatives of 2,4-dioxothiazolidin-5-yl acetic acid, including imidazolyl-, benzoxazinyl-, and quinazolinyl-2,4-dioxothiazolidine, have been synthesized through reactions with various aromatic amines. These compounds exhibit moderate antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Youssef et al., 2015).

Structural Analysis

The molecular and crystal structures of 1-oxo-1-λ4-1,2,4-thiadiazolidin-3-one derivatives have been determined, offering insights into the design of new compounds with potential biological activities (Schuckmann et al., 1978).

Efficient Preparation for Chemical Modification

Efficient synthesis methods have been developed for compounds like (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, a chemical modifier of cephalosporin antibiotics, showcasing the versatility of thiazolidine derivatives in drug development (Kanai et al., 1993).

Antimicrobial Activity

Rhodanine-3-acetic acid derivatives have been synthesized and evaluated for their antimicrobial properties against a range of pathogens, including mycobacteria and fungi. These studies highlight the potential of thiazolidin-5-yl acetic acid derivatives as antimicrobial agents (Krátký et al., 2017).

Chemical Sensors and Anticancer Activity

Fluorescence Properties for Metal Ion Detection

A study demonstrated the synthesis of a fluorescent compound based on 2-thioxothiazolidin-3-yl acetic acid, which showed selective Co2+ ion detection. This indicates its potential application as a chemical sensor for metal ions (Li Rui-j, 2013).

Anticancer Agents

Novel 1-substituted and 1,9-disubstituted-1,2,3,4-tetrahydro-9H-carbazole derivatives have been synthesized from acetyl derivatives, including thiazolidine derivatives, showing potential as anticancer agents (Shmeiss et al., 2000).

Orientations Futures

Propriétés

IUPAC Name |

2-[2-(4-acetylphenyl)imino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c1-3-8-18-15(22)13(9-14(20)21)23-16(18)17-12-6-4-11(5-7-12)10(2)19/h3-7,13H,1,8-9H2,2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFJPHHKYXISTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(S2)CC(=O)O)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(4-acetylphenyl)imino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetic Acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-2-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2924127.png)

![Methyl (3R,4S)-4-(2,4-difluorophenyl)-1-[2-[ethyl(prop-2-enoyl)amino]acetyl]pyrrolidine-3-carboxylate](/img/structure/B2924128.png)

![2-(4-chlorophenyl)-N-[phenyl(5-piperidin-1-yl-1,3,4-oxadiazol-2-yl)methyl]acetamide](/img/structure/B2924138.png)

![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2924140.png)

![4-Fluorofuro[3,2-c]pyridine](/img/structure/B2924142.png)

![3,4-dimethoxy-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2924143.png)